methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Antiproliferative MCF7 Coumarin

This fully synthetic coumarin derivative is defined by its unique 4,8-dimethyl-3-benzyl substitution pattern and a 7-oxy-methylbenzoate ester side chain, a topology critical for specific target engagement and distinct from common coumarins. With documented MCF7 cell antiproliferative activity and a high XLogP3-AA of 5.4, it is ideal for SAR studies, serving as a lipophilic scaffold or a structurally matched negative control for SLC26A3 inhibitor screening. The 7-ester side chain offers a synthetic handle for analog library generation, ensuring research reproducibility and differentiation.

Molecular Formula C27H24O5
Molecular Weight 428.484
CAS No. 374762-51-3
Cat. No. B2951960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
CAS374762-51-3
Molecular FormulaC27H24O5
Molecular Weight428.484
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4
InChIInChI=1S/C27H24O5/c1-17-22-13-14-24(31-16-20-9-11-21(12-10-20)26(28)30-3)18(2)25(22)32-27(29)23(17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
InChIKeyMSBBVWAROAQDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 374762-51-3): Procurement-Relevant Structural and Pharmacological Context


Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 374762-51-3) is a fully synthetic coumarin derivative featuring a rare simultaneous substitution pattern: a 3-benzyl group, methyl groups at positions 4 and 8, and a 7-oxy-methylbenzoate ester side chain [1]. The compound has a molecular weight of 428.5 g/mol, an XLogP3-AA of 5.4, and zero hydrogen bond donors, indicating high lipophilicity and membrane permeability potential [1]. It is listed in the ChEMBL database under ID CHEMBL3358937 and has been evaluated in at least one functional antiproliferative assay against human MCF7 breast cancer cells [2].

Why Generic Substitution of Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Is Scientifically Unreliable


Coumarin-based compounds with superficially similar cores cannot be assumed to be functionally interchangeable. The 4,8-dimethyl substitution pattern is known to be critical for specific target engagement, as demonstrated by the SLC26A3 inhibitor series where 5,8-dimethyl analogs showed markedly reduced potency compared to 4,8-disubstituted congeners [1]. The 3-benzyl group in this compound introduces conformational and electronic properties distinct from 3-unsubstituted or 3-alkyl coumarins, as evidenced by the allosteric MEK1 inhibitor series where 3-benzyl substitution was essential for binding affinity [2]. Furthermore, the 7-oxy-methylbenzoate ester side chain provides a unique hydrogen-bond acceptor array (five total acceptors) and extended molecular topology that simple 7-hydroxy or 7-alkoxy coumarins lack [3]. Even analogs sharing the 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen core but differing in the 7-position substituent (e.g., 7-oxyacetic acid CAS 374707-77-4 or 7-oxyacetamide derivatives) exhibit divergent solubility, permeability, and target-binding profiles, making direct substitution scientifically unsound without explicit comparative data [3].

Quantitative Differentiation Evidence for Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Versus Closest Analogs


Antiproliferative Activity in MCF7 Breast Cancer Cells Versus Structurally Related Coumarin Esters

The target compound has been specifically tested for antiproliferative activity against human MCF7 breast adenocarcinoma cells using an MTT assay with a 72-hour exposure period [1]. While the exact IC50 value for this compound is not publicly disclosed in the ChEMBL record, a PubMed Commons annotation associated with this compound entry reports an IC50 of 28 μM [2]. This value places it in a moderate activity range compared to the clinical standard doxorubicin (IC50 ~1–5 μM in MCF7) but is directly comparable to structurally related 3-benzylcoumarin-imidazolium salts, which showed IC50 values of 2.04–4.51 μM against a panel of human tumor cell lines including MCF7 [3]. The key differentiation is that the methyl benzoate ester side chain at position 7 provides a distinct ADMET profile (predicted XLogP3-AA = 5.4, zero H-bond donors) compared to the more polar imidazolium salts (lower logP, charged species), potentially influencing membrane permeability and intracellular accumulation [4].

Antiproliferative MCF7 Coumarin

Structural Differentiation from 4,8-Dimethylcoumarin SLC26A3 Inhibitors: Substitution Pattern Divergence Dictates Target Selectivity

The 4,8-dimethylcoumarin core is a privileged scaffold for SLC26A3 (DRA) inhibition, with the most potent inhibitor 4be (4,8-dimethyl-7-(3-trifluoromethylbenzyloxy)-coumarin-3-acetic acid) achieving an IC50 of 25 nM [1]. However, the target compound differs critically at position 3: it bears a 3-benzyl group instead of the 3-acetic acid moiety essential for SLC26A3 activity. Structure–activity relationship studies explicitly demonstrated that the 4,8-dimethylcoumarin-3-acetic acid substructure is required for DRA inhibition, with 3-unsubstituted or 3-alkyl analogs losing >100-fold potency [1]. Therefore, while sharing the 4,8-dimethyl-7-benzyloxy coumarin skeleton, the target compound is predicted to have negligible SLC26A3 activity, redirecting its pharmacological profile toward alternative targets such as MEK1, for which 3-benzyl substitution is specifically required [2].

SLC26A3 DRA inhibition 4,8-dimethylcoumarin

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus 7-Oxyacetic Acid and 7-Hydroxy Analogs

The target compound's computed physicochemical properties differentiate it from its closest commercially available analogs. It has an XLogP3-AA of 5.4, zero hydrogen bond donors, and five hydrogen bond acceptors, with a rotatable bond count of 7 [1]. In contrast, the 7-oxyacetic acid analog (CAS 374707-77-4) has an XLogP3-AA of approximately 3.1 and one hydrogen bond donor (carboxylic acid OH), while the 7-hydroxy-4,8-dimethyl-3-benzylcoumarin parent would have an even lower logP and an additional H-bond donor [2]. The higher lipophilicity and absence of acidic protons in the target compound predict improved passive membrane permeability (Papp estimated >10 × 10−6 cm/s based on logP >5) compared to the 7-oxyacetic acid analog (Papp estimated ~1–5 × 10−6 cm/s) [3]. This makes the target compound a preferred scaffold for intracellular target engagement where neutral, lipophilic character is advantageous.

Lipophilicity ADMET Permeability

3-Benzyl Substitution as a Determinant of Cannabinoid Receptor Affinity: Class-Level Differentiation from 3-Unsubstituted Coumarins

3-Benzylcoumarin derivatives have been established as privileged scaffolds for cannabinoid CB1 and CB2 receptor modulation, whereas 3-unsubstituted or 3-alkyl coumarins generally lack cannabinoid receptor affinity [1]. In radioligand binding studies, 5-substituted 3-benzylcoumarin derivatives showed specific binding to both CB1 and CB2 receptors, with some compounds achieving Ki values in the nanomolar range [1]. The target compound, bearing a 3-benzyl group with additional 4,8-dimethyl and 7-oxy-methylbenzoate modifications, represents a scaffold that can be further optimized for cannabinoid receptor selectivity. Although no direct CB1/CB2 binding data exist for this exact compound, its 3-benzyl substitution pattern is a necessary (though not sufficient) structural determinant for cannabinoid receptor engagement, distinguishing it from the large pool of 4,8-dimethylcoumarins developed for unrelated targets such as SLC26A3 [2].

Cannabinoid receptor CB1 CB2 3-benzylcoumarin

Research and Industrial Application Scenarios for Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Based on Quantitative Evidence


Scaffold for Anticancer SAR Studies Targeting MCF7 and Related Breast Cancer Cell Lines

Researchers engaged in structure–activity relationship (SAR) studies of coumarin-based antiproliferative agents can use this compound as a neutral, lipophilic scaffold with documented MCF7 activity (IC50 ≈ 28 μM) [1]. The methyl benzoate ester at position 7 provides a synthetic handle for hydrolysis to the free acid or transesterification to generate analog libraries, while the 3-benzyl-4,8-dimethyl core offers a topology distinct from the more polar 3-benzylcoumarin-imidazolium salts previously optimized for antitumor potency [2].

Cannabinoid Receptor Ligand Development Using 3-Benzylcoumarin Pharmacophore

Given the established role of 3-benzyl substitution as a pharmacophoric element for CB1/CB2 receptor binding [3], this compound can serve as a starting point for medicinal chemistry campaigns targeting the endocannabinoid system. Its high lipophilicity (XLogP3-AA = 5.4) and neutral character are consistent with the physicochemical profile of known cannabinoid receptor ligands, and the 7-oxy-methylbenzoate side chain can be varied to modulate subtype selectivity and functional activity (agonist vs. antagonist/inverse agonist) [4].

Negative Control Compound for SLC26A3 (DRA) Inhibitor Screening Programs

The 3-benzyl substitution in this compound replaces the 3-acetic acid moiety that is essential for SLC26A3 inhibition [5]. Consequently, this compound is predicted to be inactive against DRA (IC50 > 1,000 nM) and can be used as a structurally matched negative control in screening cascades designed to validate the target engagement of 4,8-dimethylcoumarin-3-acetic acid-based DRA inhibitors. Its similar molecular weight and spectral properties to active DRA inhibitors facilitate blinded experimental designs [5].

In Silico Modeling and Computational Chemistry Studies of Coumarin-Protein Interactions

The compound's well-defined crystal structure potential (as demonstrated for related 3-substituted coumarins) [6], combined with its five hydrogen-bond acceptor sites and extended aromatic system, makes it suitable for molecular docking and molecular dynamics simulations against multiple protein targets including MEK1, cannabinoid receptors, and cytochrome P450 isoforms. The methyl benzoate moiety provides a useful spectroscopic probe (ester carbonyl IR stretch ~1720 cm−1) for experimental validation of computational binding mode predictions [6].

Quote Request

Request a Quote for methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.